molecular formula C11H15NO2 B136848 Methyl 2-(propylamino)benzoate CAS No. 144402-90-4

Methyl 2-(propylamino)benzoate

Cat. No. B136848
M. Wt: 193.24 g/mol
InChI Key: OWIDXHWYGDLIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(propylamino)benzoate, also known as Methyl PPA, is a chemical compound that is widely used in scientific research. It belongs to the class of benzoic acid esters and is commonly used as a reagent in organic synthesis. Methyl PPA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism Of Action

The mechanism of action of Methyl 2-(propylamino)benzoate PPA is not well understood. However, it is believed to act as a weak inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine in the brain, which is believed to enhance cognitive function.

Biochemical And Physiological Effects

Methyl 2-(propylamino)benzoate PPA has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal studies. Additionally, Methyl 2-(propylamino)benzoate PPA has been shown to have anti-inflammatory and analgesic effects. However, the exact mechanism of these effects is not well understood.

Advantages And Limitations For Lab Experiments

Methyl 2-(propylamino)benzoate PPA is a versatile reagent that is widely used in organic synthesis. It is relatively easy to synthesize and is readily available. Additionally, Methyl 2-(propylamino)benzoate PPA is stable under a variety of conditions and can be stored for extended periods of time. However, Methyl 2-(propylamino)benzoate PPA can be toxic if ingested or inhaled and should be handled with care.

Future Directions

There are many potential future directions for the research and application of Methyl 2-(propylamino)benzoate PPA. One area of interest is the development of new drugs and pharmaceuticals based on the structure of Methyl 2-(propylamino)benzoate PPA. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-(propylamino)benzoate PPA and its effects on cognitive function and memory. Finally, there is potential for the use of Methyl 2-(propylamino)benzoate PPA as a reference compound in analytical chemistry to identify and quantify other compounds.

Synthesis Methods

The synthesis of Methyl 2-(propylamino)benzoate PPA is a multi-step process that involves the reaction of benzoic acid with propylamine, followed by esterification with methanol. The reaction is catalyzed by sulfuric acid and is carried out under reflux conditions. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl 2-(propylamino)benzoate PPA is widely used in scientific research as a reagent in organic synthesis. It is used to synthesize a variety of compounds such as amino acids, peptides, and heterocyclic compounds. Methyl 2-(propylamino)benzoate PPA is also used as a starting material for the synthesis of various drugs and pharmaceuticals. Additionally, Methyl 2-(propylamino)benzoate PPA is used as a reference compound in analytical chemistry to identify and quantify other compounds.

properties

CAS RN

144402-90-4

Product Name

Methyl 2-(propylamino)benzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(propylamino)benzoate

InChI

InChI=1S/C11H15NO2/c1-3-8-12-10-7-5-4-6-9(10)11(13)14-2/h4-7,12H,3,8H2,1-2H3

InChI Key

OWIDXHWYGDLIKQ-UHFFFAOYSA-N

SMILES

CCCNC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCNC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.